3-Phenyl-2-(2-phenylacetamido)propanoic acid
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Overview
Description
- It features a phenyl group and an acetamido group attached to a propanoic acid backbone.
- The compound’s structure is characterized by its chiral center, resulting in enantiomers (mirror-image forms).
3-Phenyl-2-(2-phenylacetamido)propanoic acid: , is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including amidation reactions.
Reaction Conditions: Specific conditions depend on the synthetic route chosen.
Industrial Production: Information on large-scale industrial production is limited, but it may be synthesized in research or pharmaceutical laboratories.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Acidic or basic hydrolysis conditions, acylating agents, and catalysts.
Major Products: Hydrolysis yields the corresponding carboxylic acid, while esterification produces esters.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: May have applications in drug development.
Industry: Limited information on industrial applications.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its combination of phenyl and acetamido groups distinguishes it.
Similar Compounds: Other related compounds include
Properties
IUPAC Name |
3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIPHJDKZNTNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275517, DTXSID30862395 |
Source
|
Record name | N-(Phenylacetyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Phenylacetyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54582-05-7 |
Source
|
Record name | N-(Phenylacetyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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